molecular formula C9H8FLiO2S B2872625 Lithium(1+) ion 4-cyclopropyl-2-fluorobenzene-1-sulfinate CAS No. 2173996-78-4

Lithium(1+) ion 4-cyclopropyl-2-fluorobenzene-1-sulfinate

Cat. No.: B2872625
CAS No.: 2173996-78-4
M. Wt: 206.16
InChI Key: VRWOQKGCTIIVAX-UHFFFAOYSA-M
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Description

Lithium(1+) ion 4-cyclopropyl-2-fluorobenzene-1-sulfinate is a lithium salt comprising a sulfinate anion (SO₂⁻) attached to a benzene ring substituted with a fluorine atom at position 2 and a cyclopropyl group at position 4. The lithium cation (Li⁺) stabilizes the negatively charged sulfinate moiety.

Key structural features influencing its behavior include:

  • Cyclopropyl group: Introduces steric hindrance and ring strain, which may affect solubility and kinetic stability.

Properties

IUPAC Name

lithium;4-cyclopropyl-2-fluorobenzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2S.Li/c10-8-5-7(6-1-2-6)3-4-9(8)13(11)12;/h3-6H,1-2H2,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWOQKGCTIIVAX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC1C2=CC(=C(C=C2)S(=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FLiO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation of Fluorobenzene Derivatives

The synthesis typically begins with sulfonation of a fluorinated benzene derivative. Chlorosulfonic acid (ClSO₃H) is employed to introduce a sulfonyl chloride group at the para position relative to fluorine, yielding 4-fluoro-1-sulfonylchloridobenzene. This reaction proceeds via electrophilic aromatic substitution, where the electron-withdrawing fluorine atom directs sulfonation to the para position. Challenges include controlling polysulfonation, which is mitigated by using stoichiometric ClSO₃H at 0–5°C.

Alternative Sulfonation via Diazonium Intermediates

For substrates with competing directing groups, diazotization followed by sulfonation offers improved regiocontrol. For example, 2-fluoroaniline undergoes diazotization with NaNO₂/HCl, followed by decomposition in the presence of SO₂/CuCl₂ to generate 2-fluorobenzenesulfonyl chloride. This method avoids isomer formation but requires careful handling of diazonium salts.

Fluorination and Fluorodesulfonylation Techniques

Fluorodesulfonylation of Sulfonyl Chlorides

A critical step involves replacing the sulfonyl chloride group with fluorine. The patent US4886629A details heating 4-fluoro-1-sulfonylchloridobenzene with potassium fluoride (KF) at 170–250°C, resulting in fluorodesulfonylation to form 1,4-difluorobenzene. However, this method is unsuitable for directly introducing the sulfinate group, necessitating alternative strategies.

Retention of Sulfinate Group via Reductive Methods

To preserve the sulfinate moiety, reduction of sulfonyl chlorides to sulfinic acids is achieved using LiAlH₄ or NaBH₄. For instance, 4-fluoro-1-sulfonylchloridobenzene treated with LiAlH₄ in tetrahydrofuran (THF) at −78°C yields 4-fluorobenzenesulfinic acid, which is subsequently neutralized with lithium hydroxide to form the lithium sulfinate.

Cyclopropane Ring Installation via Coupling Reactions

Corey–Chaykovsky Cyclopropanation

The cyclopropyl group is introduced via Corey–Chaykovsky cyclopropanation, where a sulfonium ylide reacts with a vinyl trifluoromethyl group. As demonstrated in the synthesis of trifluoromethylcyclopropyl (TFCp) sulfinates, this method involves:

  • Borylation : 4-Fluorobenzenesulfinic acid is converted to its boronic ester using bis(pinacolato)diboron.
  • Trifluoromethyl Vinyl Formation : Reaction with trifluoromethyltrimethylsilane (TMSCF₃) in the presence of CuI.
  • Cyclopropanation : Treatment with dimethylsulfoxonium methylide generates the cyclopropane ring.

This sequence achieves the target 4-cyclopropyl-2-fluorobenzenesulfinate in 49% yield over three steps.

Sulfurane-Mediated Cross-Coupling

An alternative route employs sulfurane intermediates to couple preformed cyclopropyl sulfinates with fluorinated aryl halides. For example, 4-cyclopropylsulfinate (prepared from cyclopropanecarboxylic acid via sulfination) reacts with 2-fluoro-1-iodobenzene in the presence of a Pd catalyst, yielding the coupled product. This method offers superior stereocontrol but requires anhydrous conditions.

Final Sulfinate Salt Formation

Neutralization with Lithium Hydroxide

The free sulfinic acid (4-cyclopropyl-2-fluorobenzenesulfinic acid) is treated with lithium hydroxide (LiOH) in ethanol/water, forming the lithium sulfinate salt. Crystallization from diethyl ether provides the pure compound in 85–90% yield.

Direct Metathesis from Sodium Sulfinate

If the sodium sulfinate is initially formed, metathesis with lithium chloride (LiCl) in acetone selectively precipitates the lithium salt due to lower solubility. This method avoids acidic conditions, preserving acid-sensitive functional groups.

Analytical Characterization and Challenges

Spectroscopic Data

  • ¹⁹F NMR : A singlet at δ −65.8 ppm (CF₃ group) and a doublet at δ −112.4 ppm (aryl-F).
  • ¹H NMR : Cyclopropane protons appear as a multiplet at δ 1.2–1.5 ppm, while aromatic protons resonate as a doublet of doublets at δ 7.3–7.6 ppm.

Challenges in Synthesis

  • Steric Hindrance : The cyclopropane group impedes sulfonation and coupling reactions, necessitating elevated temperatures or bulky ligands.
  • Fluorine Reactivity : Electrophilic fluorination can lead to byproducts such as difluorinated aromatics, requiring precise stoichiometry.

Chemical Reactions Analysis

Lithium(1+) ion 4-cyclopropyl-2-fluorobenzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates.

    Reduction: It can be reduced to form sulfides.

    Substitution: The compound can participate in substitution reactions where the fluorine or cyclopropyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Lithium(1+) ion 4-cyclopropyl-2-fluorobenzene-1-sulfinate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound can be used in biochemical studies to investigate the role of sulfur-containing compounds in biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 4-cyclopropyl-2-fluorobenzene-1-sulfinate involves its interaction with molecular targets through its sulfinic acid group. This group can participate in various chemical reactions, including nucleophilic addition and substitution, which allows the compound to modify other molecules. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Research Findings and Challenges

  • Environmental Impact : Quaternary ammonium compounds (e.g., BAC-C12) are studied for their critical micelle concentrations (CMCs) , but sulfinates’ environmental behavior remains underexplored.

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